7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of bromine, thiadiazole, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance the yield and purity of the final product while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into less reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The thiadiazole and chromeno-pyrrole moieties may play a crucial role in its activity by facilitating binding to these targets .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-2-METHYLPROPIONIC ACID: Used in polymer synthesis and as a reagent in organic chemistry.
5-BROMO-2-METHYL-2-PENTENE: Utilized in the synthesis of complex organic molecules.
Uniqueness
What sets 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H18BrN3O3S |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
7-bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18BrN3O3S/c1-12(2)10-17-25-26-23(31-17)27-19(13-6-4-3-5-7-13)18-20(28)15-11-14(24)8-9-16(15)30-21(18)22(27)29/h3-9,11-12,19H,10H2,1-2H3 |
InChI Key |
AISCNTWEPASETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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